molecular formula C8H9ClN4 B3048796 2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine CAS No. 1820619-63-3

2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine

Cat. No.: B3048796
CAS No.: 1820619-63-3
M. Wt: 196.64
InChI Key: SINYEGOFOQNFAQ-UHFFFAOYSA-N
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Description

2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine is a versatile chemical intermediate based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a structure recognized for its significant role in medicinal chemistry and drug discovery . The core pyrazolo[1,5-a]pyrimidine structure is a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity and plays a critical role in targeted cancer therapy research . The 3-chloro and 6-ethylamine substituents on this fused bicyclic system provide distinct sites for further chemical modification, enabling researchers to explore structure-activity relationships and develop novel bioactive molecules . This compound is primarily valued as a synthetic precursor for the development of potential therapeutic agents. Its structural features make it a promising building block for creating inhibitors of various kinases, including Cyclin-dependent kinase 2 (CDK2) and Tropomyosin receptor kinase A (TRKA), which are key targets in oncology research . The chloro group at the 3-position is a reactive handle amenable to cross-coupling reactions, such as copper-catalyzed amination, allowing for the introduction of diverse amine functionalities to create compound libraries for biological screening . This product is intended for research and further chemical exploration in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c9-7-4-12-13-5-6(1-2-10)3-11-8(7)13/h3-5H,1-2,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINYEGOFOQNFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)Cl)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501235439
Record name Pyrazolo[1,5-a]pyrimidine-6-ethanamine, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820619-63-3
Record name Pyrazolo[1,5-a]pyrimidine-6-ethanamine, 3-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820619-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-6-ethanamine, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Aminopyrazoles with β-Ketoesters

The most widely adopted route involves cyclocondensation of 3-aminopyrazoles with β-ketoesters or acrylates. For example, 3-aminopyrazole reacts with ethyl (E)-3-ethoxy-2-methylacrylate under basic conditions (cesium carbonate, DMF, 120°C) to yield pyrazolo[1,5-a]pyrimidin-5-ones. This intermediate is critical for downstream chlorination and functionalization.

Key Reaction Conditions :

  • Solvent: N,N-Dimethylformamide (DMF) or ethanol
  • Base: Cesium carbonate or sodium ethoxide
  • Temperature: 80–120°C
  • Yield: 60–85%

Halogenation Strategies for Position 3

Chlorination at position 3 is achieved using phosphorus oxychloride (POCl3) or trifluoromethanesulfonic anhydride (Tf2O) . For instance, treating pyrazolo[1,5-a]pyrimidin-5-one with POCl3 at reflux generates 5-chloro derivatives, while Tf2O introduces a triflate group for cross-coupling.

Optimization Insight :

  • POCl3-mediated chlorination requires anhydrous conditions to prevent hydrolysis.
  • Triflation enables Suzuki-Miyaura couplings but necessitates inert atmospheres.

Introduction of the 6-Ethylamine Side Chain

Nucleophilic Aromatic Substitution (SNAr)

A two-step protocol is employed:

  • Triflation at Position 6 : Pyrazolo[1,5-a]pyrimidin-5-one is treated with Tf2O and pyridine in chloroform to install a triflate group.
  • Amine Coupling : The triflate intermediate undergoes SNAr with ethylenediamine or protected amines (e.g., tert-butoxycarbonyl (Boc)-ethylamine) in the presence of palladium catalysts.

Representative Procedure :

  • Reactants : 3-Chloro-6-trifloylpyrazolo[1,5-a]pyrimidine (1 eq), Boc-ethylamine (1.2 eq)
  • Catalyst : Pd(OAc)2 (5 mol%), Xantphos (10 mol%)
  • Solvent : 1,4-Dioxane
  • Temperature : 100°C, 12 h
  • Yield : 68–72%

Reductive Amination of Ketone Intermediates

An alternative approach involves reducing a 6-acetylpyrazolo[1,5-a]pyrimidine intermediate to the corresponding alcohol, followed by oxidation to a ketone and reductive amination with ammonia.

Stepwise Breakdown :

  • Reduction : Sodium borohydride reduces the 6-acetyl group to ethanol (99% yield).
  • Oxidation : Dess–Martin periodinane converts ethanol to acetyl (46% yield).
  • Reductive Amination : Acetyl reacts with ammonium acetate and sodium triacetoxyborohydride (STAB) to yield ethylamine (63–84% yield).

Analytical Characterization and Validation

Spectroscopic Data

  • 1H-NMR (600 MHz, CDCl3) : δ 1.45 (9H, s, Boc), 2.09 (3H, s, CH3), 4.88 (1H, br s, NH), 5.81 (1H, s, pyrimidine-H).
  • MS (ESI/APCI) : m/z 293 [M + H]+.

Purity Assessment

HPLC analyses typically show >95% purity for final products when purified via silica gel chromatography (ethyl acetate/hexane gradients).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
SNAr with Triflate Triflation, Palladium Coupling 68–72% High regioselectivity Costly catalysts, inert conditions
Reductive Amination Reduction, Oxidation, STAB Reaction 63–84% Avoids palladium Multi-step, moderate yields

Industrial-Scale Considerations

  • Cost Efficiency : POCl3-mediated chlorination is preferable for bulk synthesis due to low reagent costs.
  • Safety : Triflation requires stringent handling of corrosive Tf2O.
  • Green Chemistry : Ethanol as a solvent in reductive amination aligns with sustainable practices.

Chemical Reactions Analysis

2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Dess–Martin periodinane for oxidation and activated manganese (IV) oxide . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alcohol derivatives can lead to the formation of aldehydes, while substitution reactions can introduce different functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold.

Mechanism of Action

The mechanism of action of 2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. Pyrazolo[1,5-a]pyrimidines are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, these compounds can selectively target tumor cells and inhibit their proliferation. The compound’s ability to mimic purine structures allows it to interact with various enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine (1820619-63-3) C₈H₉ClN₄ 196.64 -Cl (3), -CH₂CH₂NH₂ (6) Ethylamine side chain enhances solubility and derivatization potential.
6-Chloropyrazolo[1,5-a]pyrimidin-3-amine (CID 84717303) C₆H₅ClN₄ 168.58 -Cl (6), -NH₂ (3) Smaller molecule; amine at position 3 may alter hydrogen-bonding capacity.
2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride (1779128-21-0) C₉H₁₁ClN₄ 210.67 -Cyclopropyl (2), -NH₂ (6), HCl salt Cyclopropyl group increases hydrophobicity; hydrochloride improves stability.
(5-Chloropyrazolo[1,5-a]pyrimidin-7-yl)-(4-methanesulfonylphenyl)amine (685107-25-9) C₁₄H₁₂ClN₅O₂S 357.79 -Cl (5), -NH-(4-SO₂CH₃-Ph) (7) Bulky sulfonylphenyl group enhances target binding specificity.
1-[2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethan-1-one (175201-63-5) C₁₅H₁₂ClN₃O 285.73 -Cl-Ph (2), -COCH₃ (6) Ketone group at position 6 facilitates interactions with enzymatic active sites.

Biological Activity

2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine is a heterocyclic organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The chlorinated pyrazolo[1,5-a]pyrimidine moiety, combined with an ethylamine side chain, suggests possible applications as a selective inhibitor of various biological targets.

The molecular formula of this compound is C8_8H9_9ClN4_4, with a molecular weight of approximately 196.64 g/mol. Its structure can be represented as follows:

PropertyValue
IUPAC Name2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethanamine
Molecular FormulaC8_8H9_9ClN4_4
Molecular Weight196.64 g/mol
PubChem CID119057041

Inhibitory Potential

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant inhibitory activity against various protein kinases. Specifically, this compound has been identified as a potential selective inhibitor of discoidin domain receptor 1 (DDR1), which plays a role in cellular signaling and pathological processes such as cancer progression and fibrosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine core can significantly alter potency and selectivity against specific targets. For instance, the introduction of different substituents on the pyrazole ring can enhance binding affinity and selectivity for DDR1 .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In vitro assays demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, a related compound showed an EC50 value of 0.17 μM against Cryptosporidium in vitro, highlighting the potential for therapeutic applications in oncology .

Enzymatic Inhibition

The enzymatic inhibition profile of this compound has also been investigated. Compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold have shown promising results as inhibitors of key enzymes involved in cancer metabolism and proliferation. The inhibition mechanism often involves competitive binding to active sites of target enzymes .

Comparative Analysis

To further illustrate the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructureNotable Features
3-Bromopyrazolo[1,5-a]pyrimidine StructureExhibits similar kinase inhibition but different halogen substituents.
4-Aminopyrazolo[1,5-a]pyrimidine StructureContains an amino group instead of an ethylamine side chain; different biological activity profile.
Pyrazolo[3,4-b]pyridine StructureDifferent ring fusion; used for different therapeutic targets.

The unique chlorination and ethylamine substitution on the pyrazolo[1,5-a]pyrimidine framework provide distinct chemical properties and biological activities compared to these similar compounds .

Q & A

Q. What are the standard synthetic routes for preparing 2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine?

The synthesis typically involves cyclization of pyrazole precursors followed by nucleophilic substitution. For example:

  • Cyclization : Reacting 3-aminopyrazole derivatives with acetylated succinate esters in xylene under acidic conditions (e.g., p-toluenesulfonic acid) forms the pyrazolo[1,5-a]pyrimidine core .
  • Substitution : Introducing the ethan-1-amine moiety via nucleophilic displacement of a chloro or cyano group. For instance, reacting 7-chloro-pyrazolo[1,5-a]pyrimidine with 2-aminoethanol in polar aprotic solvents (e.g., N-methylpyrrolidone) at 100°C . Example Data:
PrecursorReaction ConditionsYieldReference
7-Chloro derivativeNMP, 100°C, 2h58–92%
3-AminopyrazoleXylene, TsOH, reflux62–73%

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the pyrazolo[1,5-a]pyrimidine core (e.g., aromatic protons at δ 7.5–8.5 ppm) and the ethan-1-amine side chain (δ 2.8–3.5 ppm) .
  • IR : Identify NH stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 216.2 for related derivatives) .
    • Melting Point Analysis : Compare with literature values (e.g., 221–268°C for pyrazolo[1,5-a]pyrimidines) .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?

Contradictions often arise from assay variability or structural nuances. Methodological considerations include:

  • Standardized Assays : Use consistent kinase inhibition protocols (e.g., DDR1 enzymatic IC₅₀ measurements with ATP concentrations fixed at 10 µM) .
  • Structural Validation : Compare substituent effects (e.g., trifluoromethyl groups enhance selectivity over methyl groups) .
  • Data Normalization : Report activity relative to positive controls (e.g., DMH4’s IC₅₀ of 6.8 nM for DDR1 vs. >100 nM for DDR2) .

Q. What strategies improve the oral bioavailability of this compound derivatives?

  • Prodrug Design : Esterification of amine groups (e.g., ethyl carboxamides) to enhance membrane permeability .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., cyano) to reduce metabolic degradation .
  • Pharmacokinetic Profiling : Assess absorption/distribution using in vivo models (e.g., oral bioavailability of 67.4% for optimized analogs) .

Q. How do substituents on the pyrazolo[1,5-a]pyrimidine core influence kinase selectivity?

Key structure-activity relationship (SAR) insights:

  • C3 Chlorine : Enhances binding to hydrophobic pockets (e.g., DDR1 selectivity over Bcr-Abl) .
  • C6 Ethynyl Linkers : Improve solubility and reduce off-target effects (e.g., 3-ethynylbenzamide derivatives show S(10) selectivity scores of 0.008) .
  • Aminoethyl Side Chains : Increase interactions with catalytic lysine residues (e.g., IC₅₀ shifts from 214 nM to 6.8 nM with dimethylaminoethyl groups) .

Methodological Case Studies

Designing Enzymatic Assays for DDR1 Inhibition Studies

  • Recombinant Kinase Preparation : Express DDR1 in HEK293 cells and purify via affinity chromatography .
  • Kinase-Glo Luminescent Assay : Measure ATP depletion after 1-hour incubation with 10 µM compound .
  • Data Interpretation : Normalize inhibition to staurosporine (100% inhibition) and DMSO controls (0% inhibition) .

Analyzing Conflicting Crystallographic Data for Pyrazolo[1,5-a]pyrimidines

  • X-ray Diffraction : Resolve bond-length discrepancies (e.g., C-Cl bond at 1.73 Å vs. 1.69 Å) by comparing multiple datasets .
  • Density Functional Theory (DFT) : Validate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity differences .

Tables of Key Data

Q. Table 1: Comparative Kinase Inhibition Profiles

CompoundDDR1 IC₅₀ (nM)DDR2 IC₅₀ (nM)Selectivity (DDR1/DDR2)
7rh6.8>1000>147
DMH47.0850121
Reference

Q. Table 2: Synthetic Yields for Pyrazolo[1,5-a]pyrimidine Derivatives

DerivativeReaction TypeYield (%)Conditions
10cCyclization62Xylene, TsOH, reflux
14Substitution67Pyridine, 6h reflux
41Amine coupling58–92NMP, 100°C

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine
Reactant of Route 2
2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine

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